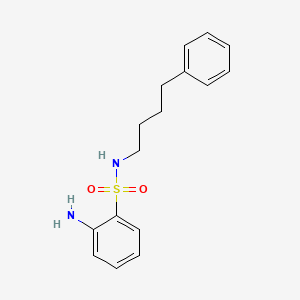

2-amino-N-(4-phenylbutyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-(4-phenylbutyl)benzenesulfonamide” is an organic compound with the molecular formula C16H20N2O2S and a molecular weight of 304.41 . It is a derivative of benzenesulfonamide .

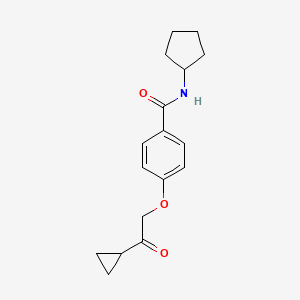

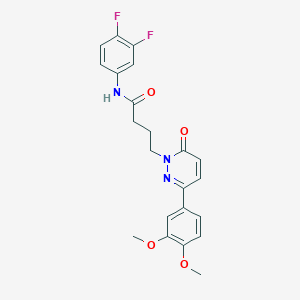

Molecular Structure Analysis

The molecular structure of “2-amino-N-(4-phenylbutyl)benzenesulfonamide” consists of a benzenesulfonamide moiety with an amine group attached to the benzene ring . The exact structure is not provided in the available resources.Scientific Research Applications

Inhibition of Enzymes and Pathways

Kynurenine 3-Hydroxylase Inhibition : Compounds similar to 2-amino-N-(4-phenylbutyl)benzenesulfonamide have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. This pathway is implicated in several neurological disorders (Röver et al., 1997).

Membrane-Bound Phospholipase A2 Inhibition : Substituted benzenesulfonamides have shown potential as potent inhibitors of membrane-bound phospholipase A2. This enzyme plays a role in various inflammatory processes (Oinuma et al., 1991).

Synthetic Applications

Synthesis of Amino-(N-Alkyl)Benzenesulfonamides : Research has shown efficient strategies for synthesizing amino-(N-alkyl)benzenesulfonamides, highlighting the flexibility in functionalizing the benzenesulfonamide scaffold (Lu et al., 2015).

Development of Carbonic Anhydrase Inhibitors : Benzenesulfonamides with triazole moieties have been synthesized and identified as effective inhibitors of carbonic anhydrase, an enzyme crucial in many physiological processes (Nocentini et al., 2016).

Anticancer and Antimetastatic Potential

Carbonic Anhydrase IX Inhibition for Cancer Therapy : Ureido-substituted benzenesulfonamides have shown significant inhibition of carbonic anhydrase IX, a target in cancer therapy. They also exhibited antimetastatic activity in breast cancer models (Pacchiano et al., 2011).

Application in Antimicrobial Agents : Certain 4-amino-benzenesulfonamides have been synthesized and evaluated for antimicrobial activity, demonstrating potential in this domain (Ajeet et al., 2014).

Miscellaneous Applications

Chemical Transformations in Solid-Phase Synthesis : Benzenesulfonamides have been utilized in solid-phase synthesis for producing a variety of chemical structures, showcasing their versatility in organic synthesis (Fülöpová & Soural, 2015).

Photodynamic Therapy for Cancer : Novel benzenesulfonamide derivatives have been synthesized and identified for their potential in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

Cyclooxygenase Inhibitors in Pain Management : Some benzenesulfonamide derivatives have been identified as selective inhibitors of cyclooxygenase-2, an enzyme important in inflammation and pain management (Hashimoto et al., 2002).

properties

IUPAC Name |

2-amino-N-(4-phenylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c17-15-11-4-5-12-16(15)21(19,20)18-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12,18H,6-7,10,13,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYVSHXCEBDBSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327908 |

Source

|

| Record name | 2-amino-N-(4-phenylbutyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-amino-N-(4-phenylbutyl)benzenesulfonamide | |

CAS RN |

866151-84-0 |

Source

|

| Record name | 2-amino-N-(4-phenylbutyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)

![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)

![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)

![methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2449866.png)